5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and an imidazo[4,5-b]pyridine core, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-b]pyridine ring system.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed to introduce the chloro group at the desired position.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoroethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Flupentiofenox: An acaricide containing trifluoroethyl thioether and pyrimidin-4-amine, known for its excellent bioactivity.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Used in the synthesis of imidazo[1,2-a]pyridine-coumarin hybrid molecules.
Uniqueness
5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific combination of functional groups and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H6ClF3N4 |
---|---|
Molecular Weight |
250.61 g/mol |
IUPAC Name |
5-chloro-3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H6ClF3N4/c9-5-2-1-4-6(15-5)16(7(13)14-4)3-8(10,11)12/h1-2H,3H2,(H2,13,14) |
InChI Key |
SYAPTHDRCZMUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N2CC(F)(F)F)N)Cl |
Origin of Product |
United States |
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